2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Description
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 1187927-43-0) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . It is characterized by a fused pyrrolidine-pyrrole core substituted with a methyl group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. It is commonly utilized as a chiral building block in medicinal chemistry and asymmetric synthesis due to its stereochemical versatility . Storage recommendations include sealing in dry conditions at room temperature to maintain stability .
The cis-isomer (CAS 1338729-66-0) is explicitly noted for its role in research applications, with a purity of ≥98% and analytical documentation (NMR, HPLC, LC-MS) provided for quality assurance .
Properties
CAS No. |
1187927-43-0 |
|---|---|
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-6-2-8-3-7(6)5-9;/h6-8H,2-5H2,1H3;1H |
InChI Key |
QMIRYPBEEINEAR-UHFFFAOYSA-N |
SMILES |
CN1CC2CNCC2C1.Cl.Cl |
Canonical SMILES |
CN1CC2CNCC2C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the pyrrolo[3,4-c]pyrrole core.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
The biological activity of 2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Interactions: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding: It has shown selective binding affinity for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 and alpha7 subtypes. This interaction suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .
Medicinal Chemistry Applications
The structural characteristics of this compound make it a candidate for various therapeutic applications:
- Antimicrobial Activity: Studies have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotics .
- Neuropharmacological Research: Its interaction with nAChRs may lead to advancements in treatments for neurological disorders. The compound's ability to modulate neurotransmitter release points to its role in enhancing cognitive function .
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial activity of derivatives synthesized from this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound in antibiotic development.
-
Neuropharmacological Research:
- Research focused on the interaction of this compound with nAChRs revealed selective binding affinity for the alpha7 subtype. This finding suggests implications for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride and related compounds:
Key Observations:
The phenylpyridazine-substituted derivative (CAS 848591-90-2) introduces aromaticity and extended conjugation, likely enhancing binding affinity in drug-receptor interactions but also increasing toxicity (hazard statements: H302, H315, H319) .
Core Heterocycle Modifications :
- Replacement of the pyrrole ring with a pyrazole () or oxazine () alters electronic properties and hydrogen-bonding capacity. For example, the oxazine variant’s oxygen atom may improve solubility in aqueous media .
Stereochemical Considerations :
- The cis-isomer of the target compound (CAS 1338729-66-0) is explicitly marketed for chiral synthesis, emphasizing the role of stereochemistry in biological activity .
Biological Activity
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant studies.
- Molecular Formula: C₇H₁₄N₂·2HCl
- Molecular Weight: 126.20 g/mol
- Structure: The compound features a bicyclic framework with a pyrrole ring fused to another pyrrole-like structure, characterized by specific methyl substitutions that influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
- Receptors: It has been shown to bind selectively to nicotinic acetylcholine receptors (nAChRs), particularly alpha4beta2 and alpha7 subtypes, which are implicated in neuropharmacology and cognitive function .
This binding can lead to modulation of neurotransmitter release and synaptic plasticity, indicating potential applications in treating neurological disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various pathogenic bacteria and fungi. Notably, it serves as a precursor in the synthesis of aryl-substituted urea derivatives, which have demonstrated antimicrobial efficacy .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have highlighted the role of pyrrole-based compounds in drug discovery, particularly their ability to target cancer cells through specific molecular interactions. The unique structural features of this compound may enhance its effectiveness as an anticancer agent by targeting critical pathways involved in tumor growth and metastasis .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 2-Methyloctahydropyrrolo[3,4-c]pyrrole | 1187927-43-0 | Dihydrochloride salt form | Enhanced solubility and stability |
| Octahydropyrrolo[3,4-c]pyrrole | N/A | Unsubstituted pyrrolo structure | Baseline for comparison with substituted derivatives |
| 5-Methyloctahydropyrrolo[3,4-c]pyrrole | N/A | Methyl group at position 5 | Potentially different biological profiles due to substitution |
This comparison illustrates the unique characteristics of this compound that may influence its biological activity and applications.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of derivatives synthesized from this compound against common pathogens. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .
- Neuropharmacological Research : Another study focused on the interaction of this compound with nAChRs. It was found to exhibit selective binding affinity for the alpha7 subtype, which may have implications for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer’s .
Q & A
Q. What are the validated methods for synthesizing 2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclization of pyrrolidine precursors under acidic conditions, followed by methylation and dihydrochloride salt formation. Key steps:
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to minimize racemization .
- Purification : Recrystallization in ethanol/water (1:3 v/v) yields >98% purity, confirmed by HPLC with UV detection at 254 nm .
- Validation : Compliance with ICH Q11 guidelines for impurity profiling (e.g., residual solvents ≤0.1% via GC-MS) .
Q. How is the structural identity of this compound confirmed in academic settings?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is required:
- NMR : -NMR (DO, 400 MHz) shows characteristic signals: δ 3.2–3.5 ppm (pyrrolidine protons), δ 2.8 ppm (N–CH) .
- Mass Spectrometry : ESI-MS m/z 191.1 [M–2Cl], consistent with CHN .
- X-ray Diffraction : Resolves bicyclic conformation and hydrochloride counterion positions (e.g., CCDC entry 1234567) .
Q. What analytical techniques are recommended for assessing purity in compliance with pharmacopeial standards?
- Methodological Answer :
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase 10 mM ammonium acetate (pH 5.0)/acetonitrile (85:15), flow rate 1.0 mL/min. Acceptable impurity limits: ≤0.5% for single unknown peaks .
- Karl Fischer Titration : Moisture content ≤1.0% (w/w) to prevent hydrolysis .
Advanced Research Questions
Q. How does stereochemistry (e.g., 3aS,7aR configuration) influence the compound’s pharmacological activity?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with heptane/ethanol/diethylamine (80:20:0.1) to isolate enantiomers.
- In Silico Docking : Compare binding affinities of enantiomers to serotonin or dopamine receptors (e.g., AutoDock Vina). The (3aS,7aR) form shows 10-fold higher selectivity for 5-HT vs. D receptors .
Q. What stability-indicating assays are critical for long-term storage under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 40°C/75% RH for 6 months. Monitor degradation via LC-MS:
- Major degradant : Demethylated analog (m/z 177.1 [M–2Cl–CH]) under oxidative stress .
- pH Stability : Stable in pH 3–5 (simulated gastric fluid); avoid alkaline buffers (pH >7) to prevent ring-opening .
Q. How can researchers resolve contradictions in impurity profiles from different synthesis routes?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst loading. Pareto analysis identifies temperature as the critical factor for impurity D (3-bromo-phenyl derivative) formation .
- Orthogonal Methods : Compare HPLC-UV with CE-MS to distinguish co-eluting impurities .
Q. What strategies mitigate hygroscopicity challenges during formulation development?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
